molecular formula C13H18ClNO2 B1500307 (R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217840-70-4

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500307
CAS No.: 1217840-70-4
M. Wt: 255.74 g/mol
InChI Key: KQCQAZNHHLXULF-BTQNPOSSSA-N
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Description

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217840-70-4, MW: 255.74 g/mol) is a chiral pyrrolidine derivative featuring a 3-methylbenzyl substituent at the α-position of the pyrrolidine ring. Its structure combines a rigid pyrrolidine scaffold with a hydrophobic aromatic group, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. The compound is often used in peptide modifications and as a building block for bioactive molecules .

Properties

IUPAC Name

(2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQAZNHHLXULF-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661594
Record name 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217840-70-4
Record name 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound characterized by a pyrrolidine ring substituted at the second position with a carboxylic acid group and at the first position with a 3-methylbenzyl group. This unique structure contributes to its distinct biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 255.74 g/mol
  • Structure : The compound exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, which is beneficial for laboratory and industrial applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor binder. The chirality of the compound allows for selective interactions with biological targets, which is crucial for therapeutic development.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, which can play a significant role in various biochemical pathways. The inhibition mechanism often involves binding to the active site of enzymes, thereby preventing substrate interaction.

Receptor Binding

Interaction studies have shown that this compound can bind to specific receptors. This binding affinity is critical for understanding its therapeutic potential, especially in conditions where receptor modulation is beneficial.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. The compound demonstrated moderate activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against different strains .
  • Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the pyrrolidine structure can significantly influence biological activity. For instance, variations in substituents at the 3-position of the benzyl group have been shown to alter receptor binding profiles and enzyme inhibition potency .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
This compoundPyrrolidine ring with 3-methylbenzyl substitutionSelective enzyme inhibition; moderate antimicrobial activity
(S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochlorideDifferent substitution pattern on pyrrolidineVarying pharmacological profile
(R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochlorideAltered substituents on core structureVariability in receptor interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Halogen-Substituted Analogs

(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • CAS : 1049740-20-6, MW : 259.70 g/mol
  • Key Differences :
  • Lower lipophilicity (logP ≈ 1.2 vs. 2.1 for the methyl analog) due to reduced hydrophobicity of fluorine .

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • CAS : 1049728-36-0, MW : 367.61 g/mol
  • Key Differences :
  • Iodine introduces steric bulk and polarizability, which may improve binding to aromatic pockets in enzymes or receptors.
Electron-Deficient Aromatic Groups

(R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • CAS : 1217755-41-3, MW : 286.71 g/mol
  • Key Differences :
  • The nitro group (-NO₂) strongly withdraws electrons, increasing reactivity in nucleophilic substitution or reduction reactions.
  • Reduced metabolic stability due to nitro group’s susceptibility to enzymatic reduction .

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid Hydrochloride CAS: Not explicitly listed (analogous to entries in ). Key Differences:

  • Trifluoromethyl (-CF₃) enhances lipophilicity and metabolic resistance, making it favorable for CNS-targeting drugs.
  • Increased steric hindrance may limit conformational flexibility .

Positional Isomers and Stereochemical Variants

trans-4-(3-Methylbenzyl)-L-proline Hydrochloride

  • CAS : 1049734-52-2, MW : 255.74 g/mol
  • Key Differences :
  • The 4-position substitution on the pyrrolidine ring alters spatial orientation, affecting binding to chiral receptors.
  • Similar molecular weight but distinct HPLC retention times (e.g., 0.88 minutes in vs. variable for the α-substituted analog) .

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

  • CAS : 2331211-69-7, MW : 271.74 g/mol
  • Key Differences :
  • Methyl ester modification enhances cell permeability but requires hydrolysis for bioactivity .

Functional Group Modifications

Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide

  • Source : Naturally derived from Streptomyces sp. TN17 strain ().
  • Key Differences :
  • Cyclic tetrapeptide structure with additional carbamoyl and cyclopentane groups enables broad-spectrum antimicrobial activity.
  • Higher complexity (MW > 500 g/mol) limits synthetic accessibility compared to simpler benzyl-pyrrolidines .

Comparative Data Table

Compound Name CAS Number Substituent MW (g/mol) Key Properties
(R)-2-(3-Methylbenzyl)pyrrolidine-2-COOH·HCl 1217840-70-4 3-Me-Benzyl 255.74 High lipophilicity, chiral specificity
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-COOH·HCl 1049740-20-6 3-F-Benzyl 259.70 Enhanced polarity, H-bond donor
(R)-2-(3-Nitrobenzyl)pyrrolidine-2-COOH·HCl 1217755-41-3 3-NO₂-Benzyl 286.71 Reactive nitro group, lower stability
trans-4-(3-Me-Benzyl)-L-proline·HCl 1049734-52-2 4-Me-Benzyl (trans) 255.74 Altered stereochemistry, distinct HPLC
(2S,4R)-4-(3-CF₃-Benzyl)pyrrolidine-2-COOH·HCl Not available 3-CF₃-Benzyl ~300* High metabolic stability, lipophilic

*Estimated based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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